molecular formula C11H14O7 B14109463 (2,3-diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate

(2,3-diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate

Cat. No.: B14109463
M. Wt: 258.22 g/mol
InChI Key: AQHIMAAQKVXUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of acetate groups, which are derived from acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate typically involves the acetylation of 3,4-dihydro-2H-pyran derivatives. One common method is the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures. This method allows for efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2,3-Diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A precursor to (2,3-diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate, used in similar synthetic applications.

    Tetrahydropyran: Another pyran derivative with different functional groups, used in organic synthesis.

    2,3-Dihydro-4H-pyran: A structural isomer with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14O7

Molecular Weight

258.22 g/mol

IUPAC Name

(2,3-diacetyloxy-3,4-dihydro-2H-pyran-4-yl) acetate

InChI

InChI=1S/C11H14O7/c1-6(12)16-9-4-5-15-11(18-8(3)14)10(9)17-7(2)13/h4-5,9-11H,1-3H3

InChI Key

AQHIMAAQKVXUJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)OC(=O)C

Origin of Product

United States

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